1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione
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Overview
Description
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of tert-butylamine with maleic anhydride to form the pyrrolidine-2,5-dione scaffold. Subsequent phosphorylation with diphenylphosphoryl chloride under controlled conditions yields the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the phosphoryl group to a phosphine.
Scientific Research Applications
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes. The phosphoryl group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor, affecting pathways involved in diseases like glaucoma and cancer .
Comparison with Similar Compounds
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives:
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,3-dione: Similar in structure but differs in the position of the phosphoryl group, affecting its reactivity and biological activity.
1-tert-Butyl-3-(diphenylphosphoryl)pyrrole-2,5-dione: Contains a pyrrole ring instead of a pyrrolidine ring, leading to different electronic properties and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
922729-82-6 |
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Molecular Formula |
C20H22NO3P |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-tert-butyl-3-diphenylphosphorylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22NO3P/c1-20(2,3)21-18(22)14-17(19(21)23)25(24,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
InChI Key |
KFTVVUUIYSQIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)CC(C1=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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